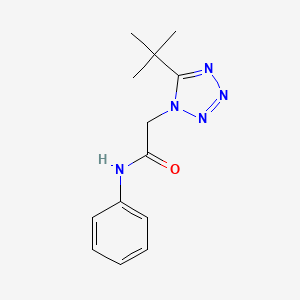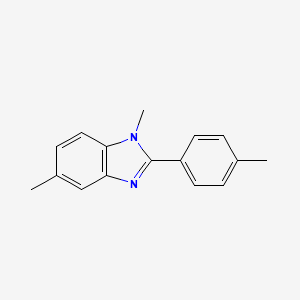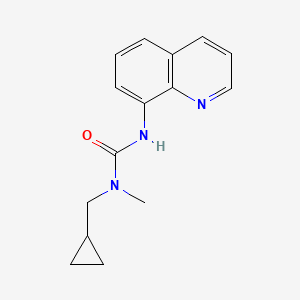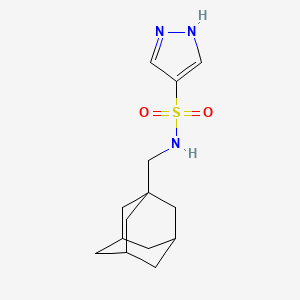![molecular formula C15H19BrN2O2 B7530067 2-[1-(4-Bromo-2-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7530067.png)
2-[1-(4-Bromo-2-methylbenzoyl)piperidin-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(4-Bromo-2-methylbenzoyl)piperidin-4-yl]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BMB-4 and belongs to the class of piperidine derivatives. The synthesis method of BMB-4 involves several steps and has been successfully achieved in the laboratory.
作用机制
The mechanism of action of BMB-4 is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. This leads to a reduction in inflammation, pain, and fever. BMB-4 has also been found to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
BMB-4 has been found to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). BMB-4 has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. In addition, BMB-4 has been found to improve cognitive function and memory in animal studies.
实验室实验的优点和局限性
BMB-4 has several advantages for lab experiments. It is easy to synthesize and has a high purity level. BMB-4 is also stable and can be stored for long periods without degradation. However, BMB-4 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. BMB-4 also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of BMB-4. One direction is to further investigate its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential use in the treatment of oxidative stress-related diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacological properties, such as solubility and bioavailability. In addition, studies are needed to investigate the toxicity and safety of BMB-4 in vivo.
合成方法
The synthesis method of BMB-4 involves several steps. The first step involves the reaction of 4-bromo-2-methylbenzoic acid with thionyl chloride to form 4-bromo-2-methylbenzoyl chloride. The second step involves the reaction of 4-bromo-2-methylbenzoyl chloride with piperidine to form 1-(4-bromo-2-methylbenzoyl)piperidine. The final step involves the reaction of 1-(4-bromo-2-methylbenzoyl)piperidine with acetic anhydride to form 2-[1-(4-bromo-2-methylbenzoyl)piperidin-4-yl]acetamide.
科学研究应用
BMB-4 has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. BMB-4 has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, BMB-4 has been found to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
属性
IUPAC Name |
2-[1-(4-bromo-2-methylbenzoyl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-10-8-12(16)2-3-13(10)15(20)18-6-4-11(5-7-18)9-14(17)19/h2-3,8,11H,4-7,9H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDJEZBTQQDYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N2CCC(CC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide](/img/structure/B7529988.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-3-methylurea](/img/structure/B7529990.png)


![1-[[3-(Methoxymethyl)phenyl]methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7530011.png)
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)

![N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7530044.png)
![5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7530051.png)
![N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7530055.png)
![2-methyl-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]furan-3-carboxamide](/img/structure/B7530061.png)

![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7530079.png)
![2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7530080.png)